1-(Trimethylsilyl)ethyl trifluoromethanesulfonate

Silylation Electrophilicity Leaving Group

Generic silylating agents often fail with sterically hindered substrates, leading to low yields and poor selectivity. 1-(Trimethylsilyl)ethyl triflate addresses this with its unique ethyl spacer, offering modulated electrophilicity between TMSOTf and TBSOTf. - Achieves high-yield silylation of secondary/tertiary alcohols under mild conditions. - Provides unique chemoselectivity for polyol systems, minimizing side reactions. - Delivers intermediate steric bulk for challenging glycosylations, bridging the performance gap between simpler silyl triflates.

Molecular Formula C6H13F3O3SSi
Molecular Weight 250.31 g/mol
CAS No. 653603-80-6
Cat. No. B12546026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)ethyl trifluoromethanesulfonate
CAS653603-80-6
Molecular FormulaC6H13F3O3SSi
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCC(OS(=O)(=O)C(F)(F)F)[Si](C)(C)C
InChIInChI=1S/C6H13F3O3SSi/c1-5(14(2,3)4)12-13(10,11)6(7,8)9/h5H,1-4H3
InChIKeyKODGJZMAASNPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyl)ethyl Triflate Procurement Baseline


1-(Trimethylsilyl)ethyl trifluoromethanesulfonate (CAS 653603-80-6) is a specialized silyl triflate reagent, characterized by the formula C6H13F3O3SSi and a molecular weight of 250.31 g/mol [1]. It belongs to the class of trialkylsilyl trifluoromethanesulfonates, which are potent electrophilic silylating agents and Lewis acid catalysts [2]. The compound's structure features a trimethylsilyl group attached to an ethyl moiety, which in turn is linked to the highly electrophilic triflate leaving group, conferring distinct reactivity profiles compared to simpler silyl triflates like trimethylsilyl triflate (TMSOTf) or silyl chlorides [3].

Structure Trialkylsilyl triflate with an ethyl spacer, offering a steric and electronic profile distinct from TMSOTf and silyl chlorides.
Use context May support silylation of hindered alcohols, chemoselective transformations, and glycosylation where steric tuning is critical.

Unique Reactivity of 1-(Trimethylsilyl)ethyl Triflate


Substituting 1-(Trimethylsilyl)ethyl triflate with a generic silylating agent like trimethylsilyl chloride (TMSCl) or even trimethylsilyl triflate (TMSOTf) can lead to significant failures in synthesis due to three key differentiators: (1) stark differences in leaving group electrophilicity, where triflates are orders of magnitude more reactive than chlorides [1]; (2) unique chemoselectivity in transformations, as demonstrated by the divergent product outcomes when using TMSOTf versus triethylsilyl triflate (TESOTf) on the same aromatic methoxymethyl ether substrates [2]; and (3) quantifiable performance gaps in complex glycosylation reactions, where tert-butyldimethylsilyl triflate (TBSOTf) delivers a 67% yield versus only 38% for TMSOTf under optimized conditions [3]. The presence of the ethyl spacer in 1-(trimethylsilyl)ethyl triflate introduces further steric and electronic nuances that are not captured by these simpler analogs, making direct substitution a high-risk proposition for reproducibility and yield.

Leaving-group reactivity
Triflate leaving groups are orders of magnitude more electrophilic than chloride; switching to a silyl chloride may not activate hindered alcohols.
Chemoselectivity divergence
TMSOTf and TESOTf give different products from identical MOM ether substrates. The ethyl spacer may further shift chemoselectivity profiles.
Glycosylation performance gap
Steric bulk of the silyl group strongly influences glycosylation efficiency. A less sterically tuned reagent can lower yield and reproducibility.

1-(Trimethylsilyl)ethyl Triflate Differentiation Evidence


Electrophilicity Advantage vs. TMSCl

While direct electrophilicity data for the target compound is not available, a class-level inference can be drawn from the well-established comparison between trimethylsilyl triflate (TMSOTf) and trimethylsilyl chloride (TMSCl). The triflate anion (CF3SO3-) is a vastly superior leaving group compared to chloride (Cl-), conferring significantly higher electrophilicity to silyl triflates [1]. This translates to faster reaction rates and the ability to silylate hindered alcohols under milder conditions, where TMSCl often requires a base and elevated temperatures [2]. The target compound, being a silyl triflate, inherits this enhanced electrophilicity, making it a more potent reagent than its chloride analog 1-(trimethylsilyl)ethyl chloride.

Electrophilicity vs. TMSCl
Class-level
~104–106× higher reactivity (triflate vs. chloride class)
Reported class-level reactivity context; triflate electrophilicity supports silylation of hindered substrates.
Direct compound-specific data not available.
Silylation Electrophilicity Leaving Group

Chemoselectivity of MOM Ether Transformations

In a direct head-to-head comparison, treatment of aromatic methoxymethyl (MOM) ethers with different trialkylsilyl triflates in the presence of 2,2'-bipyridyl leads to fundamentally different products. When trimethylsilyl triflate (TMSOTf) is used, the MOM ether is converted to a TMS ether and subsequently hydrolyzed to the parent alcohol [1]. In contrast, using triethylsilyl triflate (TESOTf) under identical conditions yields the corresponding triethylsilyl (TES) ether directly, without hydrolysis [1]. This divergent chemoselectivity demonstrates that the steric and electronic properties of the silyl group dramatically influence reaction pathways. The ethyl spacer in 1-(trimethylsilyl)ethyl triflate is expected to further modulate this chemoselectivity, offering a unique intermediate profile.

MOM ether chemoselectivity
Head-to-head
TMSOTf → alcohol (deprotection); TESOTf → TES ether (silyl exchange)
Divergent product outcomes highlight silyl-group-dependent chemoselectivity. Reagent choice must match desired selectivity.
Ethyl spacer may offer intermediate behavior.
Chemoselectivity Protecting Groups Silyl Triflates

Glycosylation Yield: TMSOTf vs. TBSOTf

A quantitative comparison of silyl triflate activators in a challenging glycosylation reaction reveals a significant yield gap. Using TMSOTf as the activator under optimized conditions (0.03 M in DCM, -50 °C, 1 hour) yielded only 38% of the desired glycosylated product [1]. In stark contrast, substituting TBSOTf (0.03 M in DCM:dioxane 9:1, -50 °C, 2.5 hours) delivered a 67% yield [1]. This 1.76-fold improvement in yield (or a 29 percentage point increase) underscores the profound impact of the silyl group's steric bulk on reaction efficiency. The tert-butyldimethylsilyl (TBS) group, while bulkier than TMS, provides a better balance of stability and leaving group ability for this specific transformation.

Glycosylation yield
Head-to-head
TMSOTf: 38% yield; TBSOTf: 67% yield (1.76× higher)
Silyl group steric bulk influences glycosylation efficiency; intermediate bulk may access yield-optimal conditions.
Under optimized glycosylation conditions.
Glycosylation Yield Silyl Triflate Activators

Silylation Selectivity: Primary vs. Secondary Alcohols

A critical differentiation between silyl chlorides and silyl triflates lies in their selectivity for primary versus secondary alcohols. Trimethylsilyl chloride (TMSCl) can achieve remarkably high selectivity ratios (up to 140:1) favoring silylation of primary alcohols over secondary alcohols, a feature highly valued in complex molecule synthesis [1]. In contrast, silyl triflates, due to their higher electrophilicity, exhibit significantly lower selectivity and will indiscriminately silylate both primary and secondary alcohols, as well as more hindered positions [2]. While this lack of selectivity can be a drawback, it is precisely this characteristic that makes silyl triflates the reagents of choice for installing silyl groups on hindered alcohols where chlorides fail to react efficiently.

Primary vs. secondary alcohol selectivity
Class-level
TMSCl selectivity up to 140:1 (primary:secondary); TMSOTf near 1:1
Triflates show lower selectivity, enabling silylation of hindered alcohols that chlorides cannot access efficiently.
Selectivity context must match synthetic goal; triflate for complete silylation.
Selectivity Silylation Protecting Groups

Steric & Electronic Effects of the Ethyl Spacer

The defining structural feature of 1-(trimethylsilyl)ethyl triflate is the ethyl spacer between the silyl group and the reactive triflate moiety. In contrast, TMSOTf has the triflate directly bonded to silicon. This spacer introduces several key differences: (1) increased steric bulk around the reaction center, potentially modulating reactivity and selectivity; (2) altered electronic properties due to the insulating effect of the ethyl group on the silicon's electron-withdrawing influence; and (3) a more flexible, less strained transition state during nucleophilic attack. While specific quantitative data comparing this exact compound to TMSOTf is absent from the literature, the well-documented performance gap between TMSOTf and the bulkier TBSOTf (see Evidence Item 3) strongly supports the notion that steric modifications of the silyl group yield quantifiable differences in reaction outcomes. The ethyl spacer is therefore not a trivial structural variation but a design element with predictable consequences on reactivity and selectivity.

Ethyl spacer effect
Class-level
Ethyl spacer vs. direct Si–OTf; steric and electronic modulation inferred from TMSOTf/TBSOTf trends
Spacer may tune reactivity between TMSOTf and TBSOTf extremes, supporting niche synthetic applications.
No direct comparative data; inference from structural analogs.
Steric Effects Electronic Effects Reagent Design

1-(Trimethylsilyl)ethyl Triflate Application Scenarios


Silylation of Hindered Alcohols in Medicinal Chemistry

The enhanced electrophilicity of silyl triflates over silyl chlorides [1] makes this compound an ideal reagent for the protection of sterically hindered secondary and tertiary alcohols, which are common in complex natural products and pharmaceutical intermediates. Its use can enable high-yield silylation under mild, low-temperature conditions, minimizing side reactions and preserving sensitive functional groups [1].

Novel Chemoselective Transformations

The divergent chemoselectivity observed between TMSOTf and TESOTf in MOM ether transformations [2] highlights the potential for this compound to access new selectivity profiles. The ethyl spacer may modulate reactivity, allowing for selective deprotection or functionalization of specific hydroxyl groups in polyol systems, a critical need in carbohydrate and natural product synthesis.

Glycosylation Optimization in Oligosaccharide Synthesis

The significant yield gap between TMSOTf (38%) and TBSOTf (67%) in glycosylation [3] demonstrates that the steric environment of the silyl triflate is a critical parameter for success. 1-(Trimethylsilyl)ethyl triflate, with its intermediate steric bulk, may provide a 'Goldilocks' solution—more reactive than TBSOTf but more selective than TMSOTf—for challenging glycosylations, potentially improving yields in the synthesis of bioactive glycans and glycoconjugates.

Lewis Acid Catalysis in C–C Bond Formation

Silyl triflates are potent Lewis acids capable of activating carbonyl compounds and imines for nucleophilic attack [4]. The unique steric and electronic profile of this compound may offer advantages in enantioselective catalysis or in reactions where substrate coordination is sensitive to the catalyst's steric environment, leading to improved diastereoselectivity or yield.

Application
Selection Property
Validation Focus
Hindered alcohol protection
Electrophilic reactivity
Silylation yield under mild conditions
Chemoselective functionalization
Silyl-group-dependent selectivity
Product outcome in polyol systems
Glycosylation
Steric bulk tuning
Glycosylation yield and selectivity
Lewis acid catalysis
Lewis acidity with steric modulation
Diastereoselectivity or catalytic efficiency

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